

spectroscopic comparison of 4-Benzylphenyl 2-chloroethyl ether and its precursors

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Compound of Interest

Compound Name: 4-Benzylphenyl 2-chloroethyl ether

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Spectroscopic Comparison: 4-Benzylphenyl 2-chloroethyl ether and its Precursors

A detailed analysis of **4-Benzylphenyl 2-chloroethyl ether** alongside its precursors, 4-benzylphenol and 2-chloroethanol, provides valuable insights for researchers in drug development and organic synthesis. This guide offers a comparative overview of their key spectroscopic characteristics, supported by experimental data and protocols.

Introduction

4-Benzylphenyl 2-chloroethyl ether is a bifunctional molecule incorporating a diphenylmethane scaffold and a reactive chloroethyl group. Its synthesis, typically achieved through a Williamson ether synthesis, involves the reaction of 4-benzylphenol and a 2-chloroethylating agent, derived from 2-chloroethanol. Understanding the spectroscopic signatures of the final product in relation to its precursors is crucial for reaction monitoring, purification, and structural confirmation. This guide presents a comparative analysis of their ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data. While experimental data for **4-Benzylphenyl 2-chloroethyl ether** is not readily available in public databases, a close structural analog, 4-(2-Chloroethyl)phenyl methyl ether, is used for predictive comparison.

Data Presentation

The following tables summarize the key spectroscopic data for 4-benzylphenol, 2-chloroethanol, and the predictive data for **4-Benzylphenyl 2-chloroethyl ether** based on its structural components and the data from its analog, 4-(2-Chloroethyl)phenyl methyl ether.

Table 1: ¹H NMR Spectroscopic Data (Predicted for **4-Benzylphenyl 2-chloroethyl ether**)

Compound	Functional Group	Chemical Shift (δ, ppm)	Multiplicity
4-Benzylphenol	-OH	~4.8-5.5	br s
Ar-H (phenol ring)	~6.7-7.2	m	
-CH ₂ -	~3.9	s	
Ar-H (benzyl ring)	~7.2-7.4	m	
2-Chloroethanol	-OH	Variable	br s
-CH ₂ -Cl	~3.7	t	
-CH ₂ -OH	~3.8	t	
4-Benzylphenyl 2-chloroethyl ether (Predicted)	Ar-H (ether-linked ring)	~6.8-7.2	m
-CH ₂ - (benzyl)	~3.9-4.0	s	
Ar-H (benzyl ring)	~7.2-7.4	m	
-O-CH ₂ -	~4.2	t	
-CH ₂ -Cl	~3.8	t	

Table 2: ¹³C NMR Spectroscopic Data (Predicted for **4-Benzylphenyl 2-chloroethyl ether**)

Compound	Carbon Environment	Chemical Shift (δ , ppm)
4-Benzylphenol	C-OH	~154
C-CH ₂	~130-140	
Ar-C	~115-130	
-CH ₂ -	~41	
2-Chloroethanol	-CH ₂ -OH	~62
-CH ₂ -Cl	~45	~157
4-Benzylphenyl 2-chloroethyl ether (Predicted)	C-O	
C-CH ₂	~135-142	
Ar-C	~114-130	
-CH ₂ - (benzyl)	~41	
-O-CH ₂ -	~68	
-CH ₂ -Cl	~42	

Table 3: FT-IR Spectroscopic Data (Key Absorptions, cm⁻¹)

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
4-Benzylphenol	O-H stretch (H-bonded)	3200-3500 (broad)
C-O stretch	~1230	
Ar C-H stretch	~3030	
Ar C=C stretch	1500-1600	
2-Chloroethanol	O-H stretch (H-bonded)	3200-3500 (broad)
C-O stretch	~1050	
C-Cl stretch	650-750	
4-Benzylphenyl 2-chloroethyl ether (Predicted)	Ar C-O-C stretch (asymmetric)	~1245
C-O-C stretch (symmetric)	~1040	
C-Cl stretch	650-750	
Ar C-H stretch	~3030	
Ar C=C stretch	1500-1600	

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments (m/z)
4-Benzylphenol	184	183, 107, 91, 77
2-Chloroethanol	80, 82 (isotope peak)	49, 31
4-Benzylphenyl 2-chloroethyl ether (Predicted)	246, 248 (isotope peak)	183 (M - CH ₂ CH ₂ Cl), 91 (benzyl), 63 (CH ₂ CH ₂ Cl)

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of these compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ^1H NMR.

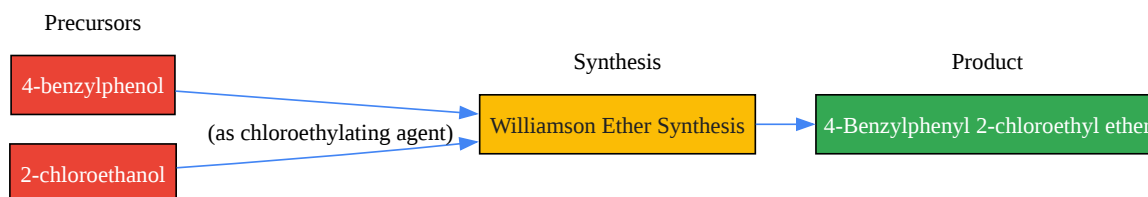
2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solids (4-benzylphenol): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Liquids (2-chloroethanol and **4-Benzylphenyl 2-chloroethyl ether**): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly on an ATR crystal.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition: Record the spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.

3. Mass Spectrometry (MS)

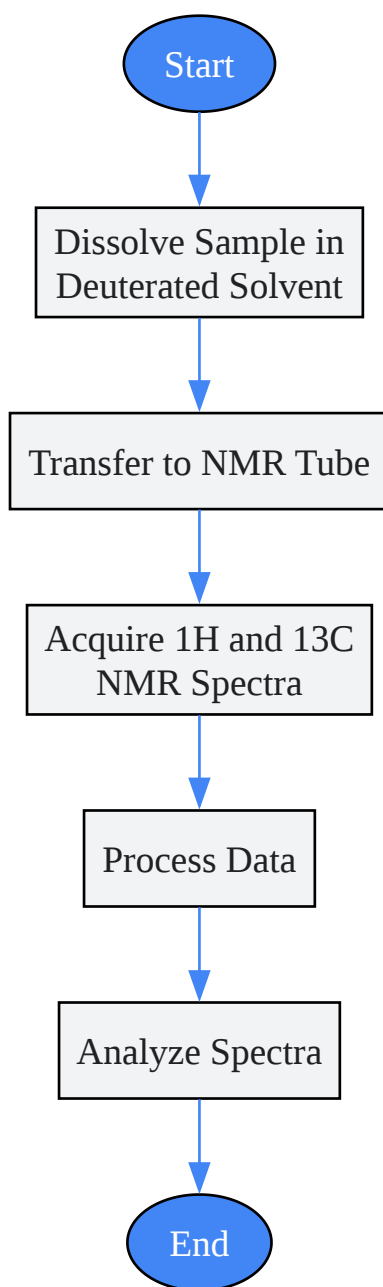
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for these types of molecules.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Mandatory Visualization



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Caption: Synthetic relationship between precursors and product.



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Caption: Experimental workflow for NMR analysis.

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